molecular formula C18H22FN3O4S2 B2965168 1-(3-fluorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1428372-01-3

1-(3-fluorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No. B2965168
CAS RN: 1428372-01-3
M. Wt: 427.51
InChI Key: OZMHRQLDTWTWGV-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H22FN3O4S2 and its molecular weight is 427.51. The purity is usually 95%.
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Scientific Research Applications

Molecular and Supramolecular Structures

Research on N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide, benzene-, and toluenesulfonamide has revealed insights into their molecular and supramolecular structures. These studies provide valuable information on the structural identity and potential ligand properties for metal coordination, contributing to the understanding of their chemical reactivity and applications in synthesis (Danielle L Jacobs, B. Chan, & Abby R. O'Connor, 2013).

Enzyme Inhibition and Biological Activity

Methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds have been synthesized and evaluated for their ability to inhibit the enzyme HMG-CoA reductase. This research contributes to the development of new inhibitors with potential applications in treating hypercholesterolemia, showcasing the therapeutic potential of sulfonamide derivatives (M. Watanabe et al., 1997).

Chemical Kinetics and Mechanistic Studies

Investigations into the kinetics of elimination reactions of methanesulfonic acid from various substrates have provided insights into the mechanistic pathways, including unimolecular and bimolecular processes. These studies are crucial for understanding the reactivity and stability of sulfonamide derivatives in different chemical environments (D. Kumar & S. Balachandran, 2008).

Catalytic Applications and Organic Transformations

Research on iridium-catalyzed allylic alkylation of fluorobis(phenylsulfonyl)methane has demonstrated the potential of sulfonamide derivatives in facilitating highly regio- and enantioselective transformations. This work contributes to the development of methodologies for synthesizing enantiopure compounds, which are valuable in medicinal chemistry and drug development (Wen-Bo Liu et al., 2009).

properties

IUPAC Name

1-(3-fluorophenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O4S2/c19-17-4-1-3-16(11-17)14-27(23,24)21-12-15-6-9-22(10-7-15)28(25,26)18-5-2-8-20-13-18/h1-5,8,11,13,15,21H,6-7,9-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMHRQLDTWTWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)F)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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